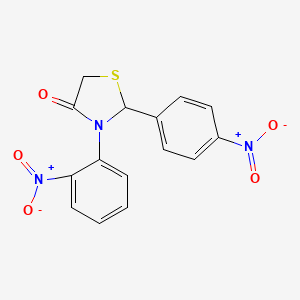
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both nitrophenyl and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and thiourea under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the thiazolidinone ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Nitrophenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 3-(2-Nitrophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 3-(2-Nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of two nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the thiazolidinone ring provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
CAS No. |
400005-16-5 |
|---|---|
Molecular Formula |
C15H11N3O5S |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11N3O5S/c19-14-9-24-15(10-5-7-11(8-6-10)17(20)21)16(14)12-3-1-2-4-13(12)18(22)23/h1-8,15H,9H2 |
InChI Key |
PGGRUGRNMIXCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)

![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
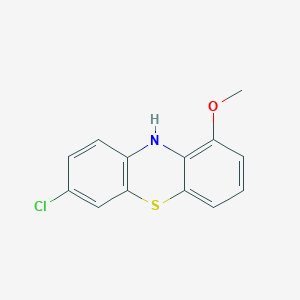
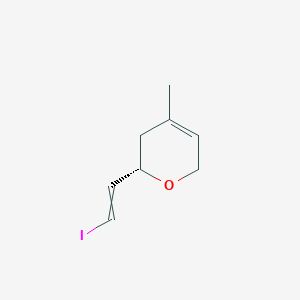
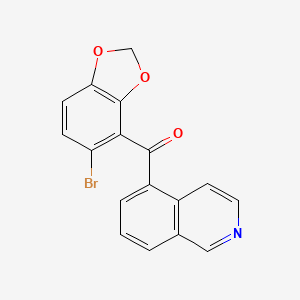
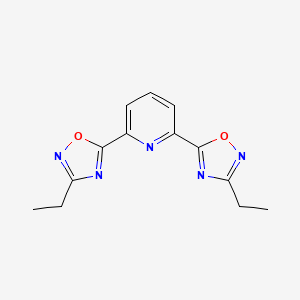
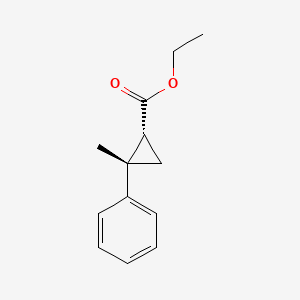
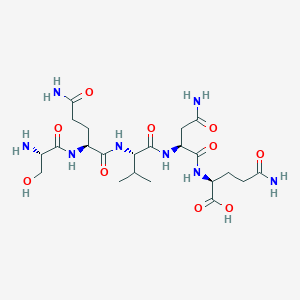
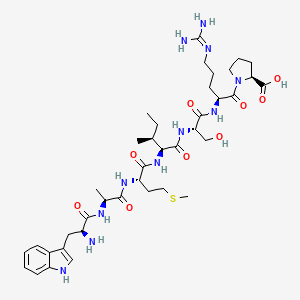
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)

